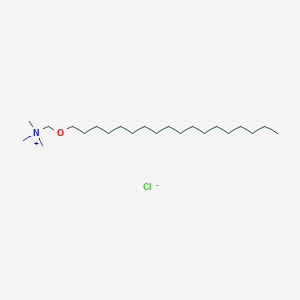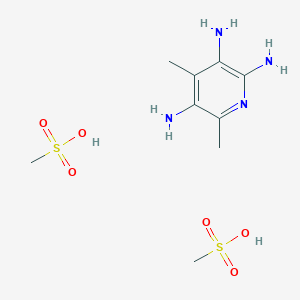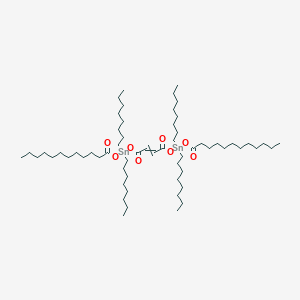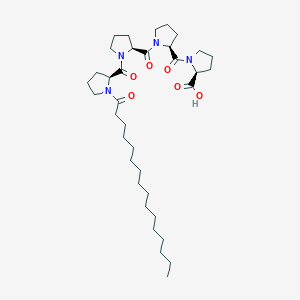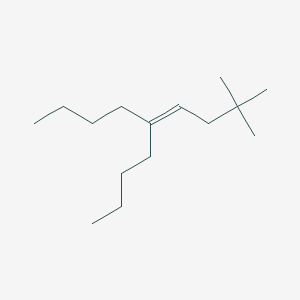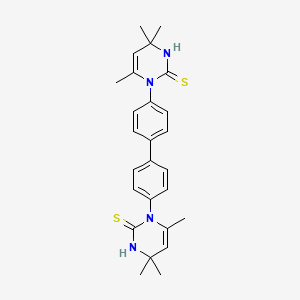
Silacyclobutane, 1,1-bis(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silacyclobutane, 1,1-bis(1-methylethyl)- is a four-membered ring compound that belongs to the organosilicon family. This compound is characterized by the presence of silicon atoms within its ring structure, which imparts unique chemical properties. The molecular formula of Silacyclobutane, 1,1-bis(1-methylethyl)- is C9H20Si .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silacyclobutane, 1,1-bis(1-methylethyl)- typically involves the reaction of silacyclobutanes with appropriate alkylating agents. One common method is the reaction of silacyclobutane with isopropyl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silicon-containing intermediates .
Industrial Production Methods
Industrial production of Silacyclobutane, 1,1-bis(1-methylethyl)- involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Silacyclobutane, 1,1-bis(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form silanol derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride to produce silane derivatives.
Substitution: The silicon atom in the ring can undergo nucleophilic substitution reactions with reagents such as halogens or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Halogens (e.g., chlorine, bromine), alkyl halides; reactions are conducted under anhydrous conditions to prevent hydrolysis.
Major Products Formed
Oxidation: Silanol derivatives
Reduction: Silane derivatives
Substitution: Various substituted silacyclobutanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Silacyclobutane, 1,1-bis(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential use in the development of silicon-based biomaterials and drug delivery systems.
Medicine: Explored for its role in the synthesis of silicon-containing pharmaceuticals with improved bioavailability and stability.
Industry: Utilized in the production of high-performance materials such as silicones, resins, and coatings.
Wirkmechanismus
The mechanism of action of Silacyclobutane, 1,1-bis(1-methylethyl)- involves the activation of the silicon-carbon bond within the ring structure. This activation facilitates various chemical transformations, including ring-opening and ring-expansion reactions. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Silacyclobutane: A simpler analog with a four-membered ring containing silicon and carbon atoms.
1,1-Dimethylsilacyclobutane: Similar structure but with two methyl groups attached to the silicon atom.
1-Methylsilacyclobutane: Contains a single methyl group attached to the silicon atom.
Uniqueness
Silacyclobutane, 1,1-bis(1-methylethyl)- is unique due to the presence of two isopropyl groups attached to the silicon atom. This structural feature imparts distinct chemical properties and reactivity compared to its simpler analogs. The compound’s ability to undergo a wide range of chemical reactions makes it a valuable intermediate in synthetic chemistry .
Eigenschaften
CAS-Nummer |
63647-96-1 |
|---|---|
Molekularformel |
C9H20Si |
Molekulargewicht |
156.34 g/mol |
IUPAC-Name |
1,1-di(propan-2-yl)siletane |
InChI |
InChI=1S/C9H20Si/c1-8(2)10(9(3)4)6-5-7-10/h8-9H,5-7H2,1-4H3 |
InChI-Schlüssel |
ROVHTTUVPPETCW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si]1(CCC1)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


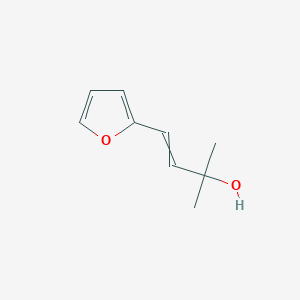
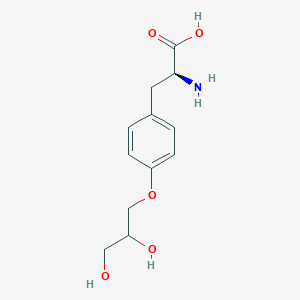

![2-[2-(2-Methylcyclopenta-1,3-dien-1-yl)ethoxy]oxane](/img/structure/B14491501.png)
